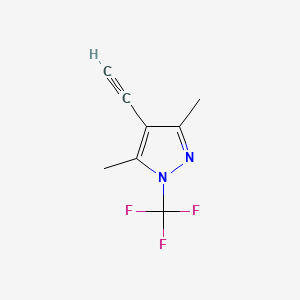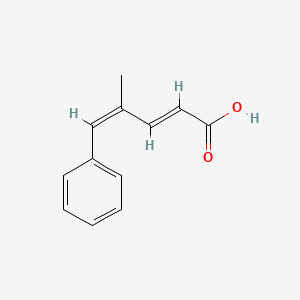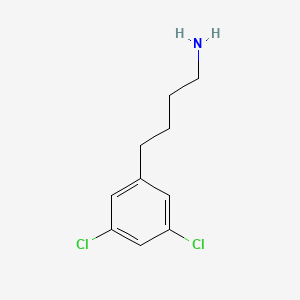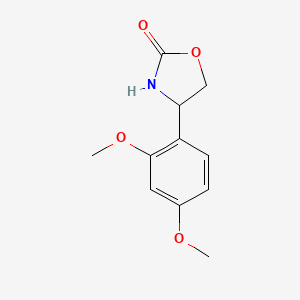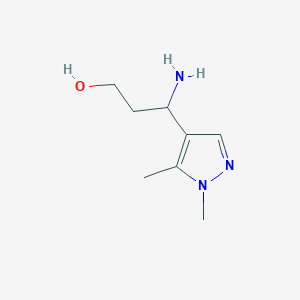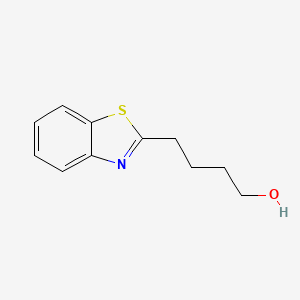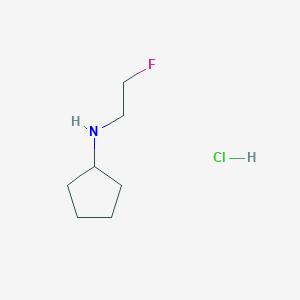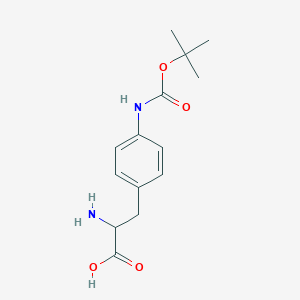![molecular formula C8H6F3NO2 B13609059 [4-(Trifluoromethyl)phenyl]nitromethane](/img/structure/B13609059.png)
[4-(Trifluoromethyl)phenyl]nitromethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Nitromethyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a nitromethyl group and a trifluoromethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(nitromethyl)-4-(trifluoromethyl)benzene typically involves the nitration of 4-(trifluoromethyl)toluene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitromethyl group onto the benzene ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(nitromethyl)-4-(trifluoromethyl)benzene may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient and scalable production of the compound while minimizing the risk of side reactions and ensuring high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Nitromethyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitrobenzaldehyde derivatives.
Reduction: The nitromethyl group can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitrobenzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzene derivatives with various functional groups replacing the trifluoromethyl group.
Aplicaciones Científicas De Investigación
1-(Nitromethyl)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents with specific biological activities.
Industry: It is utilized in the production of agrochemicals and materials with unique properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(nitromethyl)-4-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The nitromethyl group can undergo reduction to form reactive intermediates that interact with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to penetrate biological membranes more effectively.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Nitromethyl)-2-(trifluoromethyl)benzene
- 1-(Nitromethyl)-3-(trifluoromethyl)benzene
- 1-(Nitromethyl)-4-(difluoromethyl)benzene
Uniqueness
1-(Nitromethyl)-4-(trifluoromethyl)benzene is unique due to the specific positioning of the nitromethyl and trifluoromethyl groups on the benzene ring
Propiedades
Fórmula molecular |
C8H6F3NO2 |
|---|---|
Peso molecular |
205.13 g/mol |
Nombre IUPAC |
1-(nitromethyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)7-3-1-6(2-4-7)5-12(13)14/h1-4H,5H2 |
Clave InChI |
IPRQFBGSQVESQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



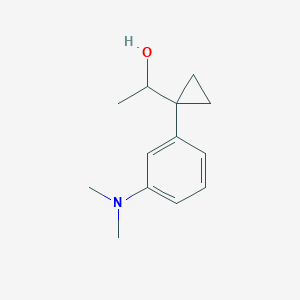
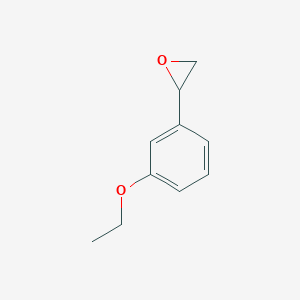
![2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol](/img/structure/B13608991.png)
